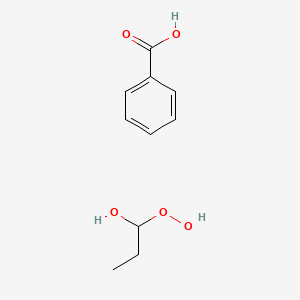
Benzoic acid;1-hydroperoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1-hydroperoxypropan-1-ol is a compound that combines the properties of benzoic acid and 1-hydroperoxypropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 1-hydroperoxypropan-1-ol is an organic peroxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .
1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .
Industrial Production Methods
Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-hydroperoxypropan-1-ol undergoes various chemical reactions, including:
Reduction: Benzoic acid can be reduced to benzyl alcohol, and 1-hydroperoxypropan-1-ol can be reduced to propanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl peroxide, propanoic acid.
Reduction: Benzyl alcohol, propanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;1-hydroperoxypropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential use in drug formulations and as an antimicrobial agent.
Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Phenylacetic acid: Similar structure but with an additional methylene group between the benzene ring and the carboxyl group.
Hydroxybenzoic acids: Include compounds like p-hydroxybenzoic acid and m-hydroxybenzoic acid, which have hydroxyl groups on the benzene ring.
Uniqueness
Benzoic acid;1-hydroperoxypropan-1-ol is unique due to its combination of aromatic carboxylic acid and organic peroxide properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Properties
CAS No. |
138806-33-4 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
benzoic acid;1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3 |
InChI Key |
NFOUIDPAGXTJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
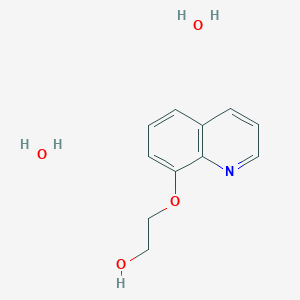

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
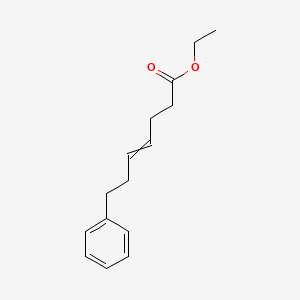
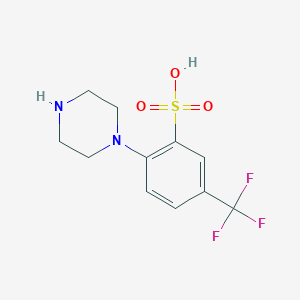
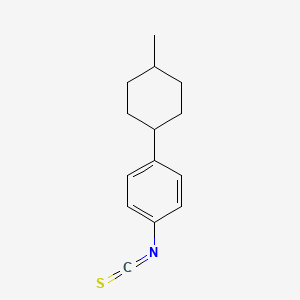
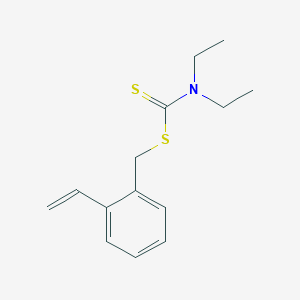

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
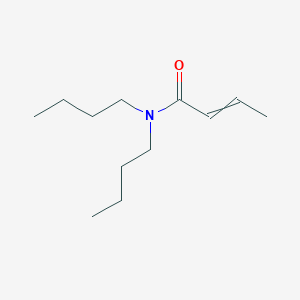
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
